Bienvenue dans la boutique en ligne BenchChem!

FGFR1 inhibitor-13

Kinase inhibition Biochemical assay Drug discovery

FGFR1 inhibitor-13 is a selective naphthostyril-sulfonamide FGFR1 inhibitor (IC50=4.2 μM). Unlike ATP-competitive clinical candidates, this micromolar probe enables graded FGFR1 pathway inhibition, ideal for dose-response studies. Use as an orthogonal tool to validate phenotypes, avoiding scaffold-specific artifacts and dissecting FGFR1-specific functions in cellular assays.

Molecular Formula C17H11ClN2O3S
Molecular Weight 358.8 g/mol
Cat. No. B281776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor-13
Molecular FormulaC17H11ClN2O3S
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
InChIInChI=1S/C17H11ClN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21)
InChIKeyWUXRSBAXZPVARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR1 inhibitor-13: A Selective Naphthostyril-Sulfonamide Kinase Inhibitor for Cancer Research


FGFR1 inhibitor-13, also known as N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 670266-26-9), is a selective inhibitor of fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 4.2 μM . This compound belongs to the N-phenylnaphthostyril-1-sulfonamide class and has been identified as a novel chemical scaffold for FGFR1 inhibition, distinct from the pyrazolopyrimidine and indolinone chemotypes that dominate the clinical FGFR inhibitor landscape [1]. The compound's unique naphthostyril core and sulfonamide linker represent a structural departure from ATP-competitive inhibitors, positioning it as a valuable tool compound for probing FGFR1 biology in micromolar affinity contexts.

Why Pan-FGFR Inhibitors and Clinical Candidates Cannot Replace FGFR1 inhibitor-13


Generic substitution of FGFR1 inhibitors is scientifically invalid due to profound differences in binding mode, isoform selectivity, and kinetic behavior. Clinical FGFR inhibitors such as AZD4547 and pemigatinib achieve sub-nanomolar to low-nanomolar IC50 values against FGFR1-3 via ATP-competitive reversible binding, which introduces on-target toxicities including hyperphosphatemia driven by FGFR1 inhibition in renal tissue [1]. Conversely, FGFR1 inhibitor-13 operates in the micromolar range and is derived from a naphthostyril-sulfonamide scaffold that likely engages the kinase through a distinct binding pose, as evidenced by structure-activity relationship studies showing divergent binding modes among structurally close analogs [2]. The target compound's IC50 of 4.2 μM places it in a unique affinity window suitable for cellular studies where partial pathway inhibition or probing of FGFR1 signaling thresholds is desired, a context where sub-nanomolar inhibitors would saturate target occupancy and obscure dose-response relationships [3]. Substituting FGFR1 inhibitor-13 with a pan-FGFR clinical candidate would irreversibly alter the experimental resolution of the assay system.

Quantitative Differentiation of FGFR1 inhibitor-13 Versus Closest Analogs and In-Class Candidates


Biochemical IC50 Comparison: Micromolar FGFR1 Potency Distinct from Nanomolar Clinical Leads

FGFR1 inhibitor-13 inhibits FGFR1 with an IC50 of 4.2 μM in a cell-free biochemical assay, as reported in the primary literature and corroborated by multiple vendor datasheets [1][2]. This potency is approximately 21,000-fold weaker than the clinical candidate AZD4547, which exhibits an IC50 of 0.2 nM (0.0002 μM) against FGFR1 in comparable cell-free assays [3]. The 4.2 μM value positions FGFR1 inhibitor-13 in a micromolar affinity window distinct from the sub-nanomolar to low-nanomolar range of clinical-stage FGFR inhibitors, including AZD4547 (0.2 nM), erdafitinib (1.2 nM), and pemigatinib (<1 nM) [3][4].

Kinase inhibition Biochemical assay Drug discovery

Selectivity Profile: Naphthostyril-Sulfonamide Scaffold Confers FGFR1 Selectivity Over Off-Target Kinases

The primary literature on the naphthostyril-sulfonamide series reports that N-phenylnaphthostyril-1-sulfonamides, including FGFR1 inhibitor-13, demonstrate selectivity of FGFR1 inhibition in preliminary studies, with antiproliferative activity observed in cancer cell lines [1][2]. This class-level selectivity profile contrasts with pan-FGFR inhibitors such as AZD4547, which potently inhibits FGFR1, FGFR2, and FGFR3 (IC50s of 0.2 nM, 2.5 nM, and 1.8 nM respectively) , and with PD173074, which inhibits VEGFR2 at ~100-200 nM alongside FGFR1 .

Kinase selectivity Off-target profiling Chemical biology

Scaffold Uniqueness: Naphthostyril Core Chemically Distinct from Pyrazolopyrimidine and Indolinone-Derived Clinical Candidates

FGFR1 inhibitor-13 incorporates a naphthostyril (benzo[cd]indol-2(1H)-one) core structure, which is chemically and topologically distinct from the pyrazolopyrimidine scaffold of AZD4547 and the indolinone core of PD173074 [1]. This structural divergence translates to a different binding mode within the ATP-binding pocket of FGFR1, as demonstrated by molecular docking studies showing that naphthostyril-sulfonamides occupy the kinase active site in an orientation perpendicular to the hinge region, unlike the canonical Type I binding mode of AZD4547 [2].

Medicinal chemistry Scaffold diversity Chemical biology

Optimal Research Applications for FGFR1 inhibitor-13 Based on Evidence-Driven Differentiation


Dose-Response Signaling Studies Requiring Partial FGFR1 Inhibition

FGFR1 inhibitor-13's micromolar IC50 (4.2 μM) [1] is ideally suited for cellular assays investigating graded FGFR1 signaling inhibition. Unlike nanomolar-potency clinical candidates that saturate the target at low concentrations, FGFR1 inhibitor-13 enables researchers to titrate FGFR1 activity across a broad concentration range (1-20 μM) and correlate partial inhibition with downstream phospho-ERK, phospho-AKT, or other pathway readouts. This application is particularly valuable in FGFR1-amplified cancer cell lines where complete pathway blockade may trigger compensatory resistance mechanisms that confound data interpretation.

Chemical Tool Compound for Scaffold-Orthogonal Target Validation

The naphthostyril-sulfonamide core of FGFR1 inhibitor-13 represents a chemically distinct scaffold from the pyrazolopyrimidine and indolinone chemotypes that dominate FGFR inhibitor chemical space. Researchers employing AZD4547, PD173074, or other ATP-competitive inhibitors in target validation studies should include FGFR1 inhibitor-13 as an orthogonal chemical probe to confirm that observed phenotypes are not artifacts of a specific chemical scaffold. Concordant results across scaffolds strengthen confidence in on-target FGFR1 pharmacology, while discordant results signal scaffold-specific off-target liabilities requiring further investigation.

Comparative Selectivity Profiling in FGFR Isoform-Specific Biology

The preliminary selectivity data reported for the N-phenylnaphthostyril-1-sulfonamide class [2] supports the use of FGFR1 inhibitor-13 in experiments designed to dissect FGFR1-specific functions from those mediated by FGFR2, FGFR3, or FGFR4. Pan-FGFR inhibitors obscure isoform-specific contributions to cellular phenotypes; FGFR1 inhibitor-13 offers a cleaner pharmacological tool for attributing effects to FGFR1 signaling. This is particularly relevant in systems where FGFR1 is co-expressed with other FGFR family members, such as in breast cancer and lung cancer models.

Micromolar-Affinity FGFR1 Reference Standard for Assay Development and QC

FGFR1 inhibitor-13's defined IC50 of 4.2 μM [1] and commercial availability through multiple vendors [3] make it a practical reference compound for establishing and validating FGFR1 enzymatic and cellular assays. Its micromolar potency allows researchers to use it as a positive control that reliably produces measurable inhibition without requiring the extreme dilution series necessary for sub-nanomolar inhibitors. This simplifies assay development workflows and reduces technical variability associated with handling ultra-potent compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGFR1 inhibitor-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.